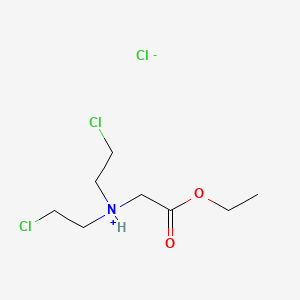![molecular formula C20H36 B14341194 1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane CAS No. 103071-09-6](/img/structure/B14341194.png)
1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane typically involves the reaction of cyclohexane derivatives with methylene sources under controlled conditions. One common method includes the use of cyclohexylmethyl chloride and cyclohexylmethyl magnesium bromide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and catalysts, optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under UV light.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Bis(cyclohexyl)methane
- 1,1-Dicyclohexylpropane
- 1,1-Dimethylcyclohexane
Comparison: 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane is unique due to its methylene bridge connecting two cyclohexane rings, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
103071-09-6 |
|---|---|
Molekularformel |
C20H36 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
1,1-bis(cyclohexylmethyl)cyclohexane |
InChI |
InChI=1S/C20H36/c1-4-10-18(11-5-1)16-20(14-8-3-9-15-20)17-19-12-6-2-7-13-19/h18-19H,1-17H2 |
InChI-Schlüssel |
WTXNBZQOPYPLGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2(CCCCC2)CC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


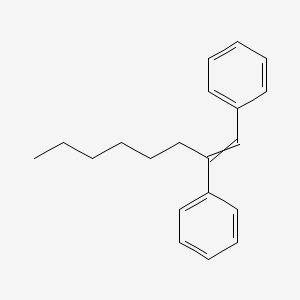
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
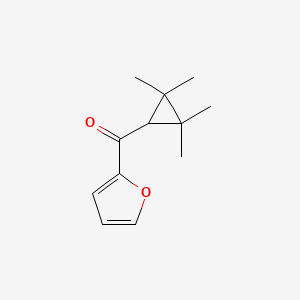
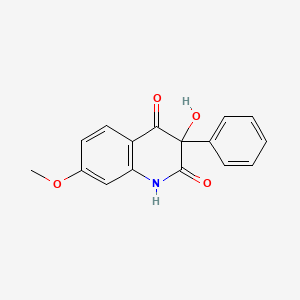
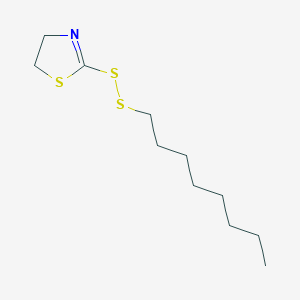
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
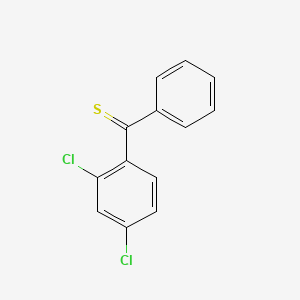
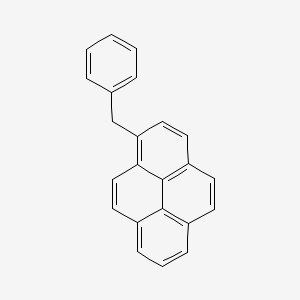

![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)



